molecular formula C18H32O2SSn B13993447 2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester CAS No. 157025-32-6

2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester

Cat. No.: B13993447
CAS No.: 157025-32-6
M. Wt: 431.2 g/mol
InChI Key: JKIKBEDUDKMKTF-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur

Preparation Methods

The synthesis of 2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester typically involves the stannylation of thiophene derivatives. One common method is the reaction of 2-thiophenecarboxylic acid with tributyltin chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the stannylation process .

Chemical Reactions Analysis

2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield thiophene sulfoxides, while reduction with lithium aluminum hydride produces thiophene alcohols .

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The stannyl group can participate in organometallic reactions, while the ester group can undergo hydrolysis to release the active thiophene derivative. These interactions can modulate various biochemical pathways, depending on the specific application and target molecule .

Comparison with Similar Compounds

2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester can be compared with other thiophene derivatives such as:

    2-Thiophenecarboxylic acid, 5-methyl-: This compound has a methyl group instead of a stannyl group, leading to different reactivity and applications.

    2-Thiophenecarboxylic acid, 5-(hydroxymethyl)-, methyl ester:

The uniqueness of this compound lies in its stannyl group, which provides distinct reactivity and enables its use in specialized organometallic reactions.

Properties

CAS No.

157025-32-6

Molecular Formula

C18H32O2SSn

Molecular Weight

431.2 g/mol

IUPAC Name

methyl 5-tributylstannylthiophene-2-carboxylate

InChI

InChI=1S/C6H5O2S.3C4H9.Sn/c1-8-6(7)5-3-2-4-9-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;

InChI Key

JKIKBEDUDKMKTF-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C(=O)OC

Origin of Product

United States

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